N'-anilino-2-oxopropanimidamide
Description
N'-anilino-2-oxopropanimidamide is an organic compound characterized by a propanimidamide backbone substituted with an anilino group at the N' position and a ketone at the 2-oxo position. The compound’s reactivity and stability are influenced by the electron-donating anilino group and the polar oxo moiety, which may facilitate hydrogen bonding or coordination chemistry .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N'-anilino-2-oxopropanimidamide |
InChI |
InChI=1S/C9H11N3O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H2,10,12) |
InChI Key |
WFBLARNTYZWANF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-anilino-2-oxopropanimidamide typically involves the reaction of aniline with a suitable precursor. One common method is the nitration-reduction pathway, where benzene is first nitrated to form nitrobenzene, which is then reduced to aniline. The aniline is then reacted with a propanimidamide precursor under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of N’-anilino-2-oxopropanimidamide often involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of transition-metal catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-anilino-2-oxopropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .
Scientific Research Applications
N’-anilino-2-oxopropanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-anilino-2-oxopropanimidamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities among N'-anilino-2-oxopropanimidamide and related compounds:
| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Differences from Target Compound |
|---|---|---|---|---|---|
| This compound | Not Provided | C₉H₁₁N₃O | Anilino, oxopropanimidamide | ~177.2 | Reference compound |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | 6972-77-6 | C₅H₇N₃O₂ | Cyano, methylamino carbonyl, acetamide | 157.13 | Cyano group enhances reactivity and acidity |
| N-(2-anilino-1-methyl-2-oxoethyl)-2-(benzoylamino)benzamide | 1008080-38-3 | C₂₃H₂₂N₄O₃ | Benzamide, methyl-oxoethyl, anilino | 402.45 | Increased lipophilicity due to benzoyl group |
| N'-(2-hydroxyanilino)-N-[(6-oxocyclohexa-2,4-dien-1-ylidene)amino]benzenecarboximidamide | 2491-46-5 | C₁₉H₁₈N₄O₂ | Hydroxyanilino, cyclohexadienone | 346.38 | Hydroxyl group improves aqueous solubility |
| N'-anilino-N-quinolin-2-yliminophenanthrene-1-carboximidamide | 143188-19-6 | C₂₈H₂₁N₅ | Quinoline, phenanthrene, anilino | 451.50 | Extended aromaticity for enhanced conjugation |
Physicochemical Properties
- Solubility: The hydroxyanilino substituent in 2491-46-5 likely increases water solubility compared to the parent compound due to hydrogen bonding . The benzoyl group in 1008080-38-3 enhances lipophilicity, reducing aqueous solubility but improving membrane permeability . The cyano group in 6972-77-6 may lower solubility in polar solvents due to its electron-withdrawing nature .
- Reactivity: 143188-19-6’s quinoline and phenanthrene moieties enable π-π stacking and fluorescence, useful in materials science .
Key Research Findings
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in 6972-77-6) reduce basicity, while electron-donating groups (e.g., hydroxy in 2491-46-5) enhance nucleophilicity .
- Stability : Aromatic substituents (e.g., in 143188-19-6 ) improve thermal stability but may complicate synthetic purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
